1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block

This 1-bromo-3-cyclopropylimidazo[1,5-a]pyridine is the mandatory regioisomer for medicinal chemistry programs targeting C‑1 diversification. The 1‑Br serves as a cross‑coupling handle (Suzuki–Miyaura, Buchwald–Hartwig), while the 3‑cyclopropyl group delivers superior metabolic stability and an optimal LogP (~2.0–2.5) compared to 3‑phenyl or 3‑methyl analogs. Using positional isomers (e.g., 1‑bromo‑3‑H or 7‑bromo) confounds SAR studies. Secure the exact regioisomer to ensure chemically and biologically valid structure‑activity relationships.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 1018603-14-9
Cat. No. B3033368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine
CAS1018603-14-9
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C3N2C=CC=C3)Br
InChIInChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2
InChIKeyYCRGLMSPLUGYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (CAS 1018603-14-9) – Core Scaffold Profile for Medicinal Chemistry Procurement


1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (CAS 1018603-14-9, molecular formula C₁₀H₉BrN₂, molecular weight 237.10 g/mol) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class . The compound features a bromine atom at the C‑1 position and a cyclopropyl substituent at the C‑3 position of the fused bicyclic core. This specific substitution pattern is designed for Pd‑catalyzed cross‑coupling at C‑1 while retaining the metabolically distinctive cyclopropyl group at C‑3 . The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor and CNS drug discovery programs, and the 1‑bromo substituent serves as a synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and related transformations [1].

Why Generic Substitution of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine Fails – Positional Isomer and Substituent Sensitivity


The imidazo[1,5-a]pyridine scaffold exhibits pronounced positional sensitivity in both cross‑coupling reactivity and downstream biological activity. The 1‑bromo substituent is strategically located adjacent to the bridgehead nitrogen, rendering it electronically distinct from the 3‑bromo, 5‑bromo, or 7‑bromo positional isomers – which show altered reactivity in Pd‑catalyzed transformations and produce regioisomeric products that cannot be used interchangeably in structure–activity relationship (SAR) series . Simultaneously, the 3‑cyclopropyl group cannot be freely replaced by 3‑methyl, 3‑phenyl, or 3‑H analogs without altering key physicochemical parameters – cyclopropyl imparts a unique balance of lipophilicity (calculated LogP), metabolic stability (reduced CYP‑mediated oxidation relative to linear alkyl), and conformational restraint that is not replicated by other C‑3 substituents . Consequently, procurement of the precise 1‑bromo‑3‑cyclopropyl regioisomer is mandatory for any medicinal chemistry program targeting this substitution pattern.

Quantitative Differentiation Evidence for 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (CAS 1018603-14-9) Versus Close Analogs


Suzuki–Miyaura Cross-Coupling Reactivity at the C-1 Bromo Position: Class-Level Benchmarking vs. 1-Bromo-3-phenyl Analog

The 1‑bromo substituent on the imidazo[1,5-a]pyridine core is activated for Pd‑catalyzed Suzuki–Miyaura cross‑coupling. Although direct coupling data for the 3‑cyclopropyl analog are not reported in the primary literature, the closely related 1‑bromo‑3‑phenylimidazo[1,5-a]pyridine was shown to react with p‑methoxycarbonylphenylboronic acid under standard Suzuki conditions [Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C] to afford the 1,3‑diarylated product in 91% isolated yield [1]. The 3‑cyclopropyl analog is expected to exhibit comparable or superior reactivity due to reduced steric encumbrance at C‑3 relative to the 3‑phenyl derivative. By contrast, the regioisomeric 3‑bromoimidazo[1,5-a]pyridine (CAS 1263057-86-8) places the halogen at a position that is less electronically activated for oxidative addition, yielding different coupling regioselectivity profiles .

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block

Positional Isomer Differentiation: 1-Bromo vs. 7-Bromo-3-cyclopropylimidazo[1,5-a]pyridine – Molecular Properties Comparison

The 1‑bromo regioisomer (CAS 1018603-14-9) and the 7‑bromo regioisomer (CAS 1514244-38-2) share identical molecular formula (C₁₀H₉BrN₂) and molecular weight (237.10 g/mol) but differ in the bromine position on the pyridine ring . The C‑1 position is adjacent to the bridgehead nitrogen and conjugated with the imidazole π‑system, which enhances electrophilicity at the Br‑bearing carbon for oxidative addition in cross‑coupling. The C‑7 position, located on the distal pyridine ring, exhibits different electronic character and is sterically more accessible. In published SAR studies on the imidazo[1,5-a]pyridine scaffold, 1‑substituted derivatives consistently exhibit distinct biological activity profiles from 5‑, 7‑, or 8‑substituted analogs when evaluated as kinase inhibitors or GPCR ligands [1]. Procurement of the incorrect regioisomer leads to synthesis of the wrong final compound, invalidating SAR hypotheses.

regioisomer positional isomer physicochemical properties medicinal chemistry

Cyclopropyl Substituent Differentiation: Impact on Lipophilicity and Metabolic Stability vs. 1-Bromo-3-methyl and 1-Bromo-3-phenyl Analogs

The 3‑cyclopropyl substituent provides a calculated LogP that is intermediate between the 3‑methyl and 3‑phenyl analogs, offering a therapeutically attractive lipophilicity window (LogP ~1.5–3.0) associated with favorable ADME profiles in CNS drug discovery [1]. Cyclopropyl groups are well‑established in medicinal chemistry for reducing cytochrome P450 (CYP)‑mediated oxidative metabolism relative to linear alkyl chains, while maintaining greater metabolic stability than unsubstituted or methyl analogs. Imidazo[1,5-a]pyridine derivatives bearing cyclopropyl substituents have been specifically claimed in patent applications targeting CNS disorders (PDE10 inhibitors) and oncology indications, where the cyclopropyl group contributes to both potency and metabolic stability [2]. In contrast, the 3‑phenyl analog introduces higher lipophilicity (calculated LogP increase of ~1.0–1.5 units) and potential for CYP‑mediated aromatic oxidation, while the 3‑H analog (CAS 885275-80-9) lacks the steric and lipophilic contribution needed for optimal target engagement.

cyclopropyl lipophilicity metabolic stability CYP oxidation drug design

Saturated vs. Unsaturated Core Differentiation: 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine vs. 5H,6H,7H,8H-Tetrahydro Analog

The fully aromatic 1‑bromo‑3‑cyclopropylimidazo[1,5-a]pyridine (CAS 1018603-14-9, C₁₀H₉BrN₂, MW 237.10) differs fundamentally from its saturated analog 1‑bromo‑3‑cyclopropyl‑5H,6H,7H,8H‑imidazo[1,5-a]pyridine (CAS 1522264-34-1, C₁₀H₁₃BrN₂, MW 241.13) . The aromatic core provides a planar, π‑conjugated scaffold capable of engaging in π–π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, while the tetrahydro analog adopts a non‑planar, partially saturated conformation with increased sp3 character (fraction sp3 = 0.40 vs. 0.10 for the aromatic core) . This conformational difference directly impacts binding mode: aromatic imidazo[1,5-a]pyridines are preferred for targets where planar π‑stacking is critical (e.g., kinase hinge regions), whereas saturated analogs may be selected for targets requiring three‑dimensional conformational complementarity.

aromaticity tetrahydro analog conformational constraint π-stacking medicinal chemistry

Recommended Procurement and Application Scenarios for 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (CAS 1018603-14-9)


Kinase Inhibitor Lead Optimization – C‑1 Diversification via Suzuki–Miyaura Coupling

Medicinal chemistry teams pursuing imidazo[1,5-a]pyridine‑based kinase inhibitors can use this building block as the key intermediate for C‑1 aryl diversification. The 1‑bromo substituent enables late‑stage Suzuki–Miyaura coupling with arylboronic acids to generate focused libraries for SAR exploration, leveraging the 91% coupling efficiency benchmark established for the 3‑phenyl analog [1]. The 3‑cyclopropyl group is retained throughout the synthetic sequence, providing a metabolically stable, lipophilicity‑balanced substituent at C‑3. This scenario is directly supported by the class‑level Suzuki coupling evidence and the cyclopropyl metabolic stability inference presented in Section 3.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity (LogP 2–3 Window)

For CNS‑active small molecule programs targeting PDE10, glutaminyl cyclase, or other CNS‑relevant enzymes, the 3‑cyclopropyl substituent helps maintain calculated LogP within the therapeutically desirable window of ~2.0–2.5, as inferred from scaffold class data [2]. This is superior to the 3‑phenyl analog (LogP ~3.0–3.5, risking excessive lipophilicity and hERG binding) and the 3‑methyl analog (LogP ~1.5–1.8, potentially reducing CNS penetration). The compound's structural features align with patent disclosures claiming imidazo[1,5-a]pyridine derivatives bearing cyclopropyl groups for CNS indications.

Fragment‑Based Drug Discovery (FBDD) – Halogen‑Tagged Scaffold for SPR or X‑Ray Soaking

The 1‑bromo substituent provides anomalous scattering for X‑ray crystallography, enabling unambiguous assignment of binding orientation in protein–ligand co‑crystal structures. Combined with the imidazo[1,5-a]pyridine core's established utility as a privileged fragment scaffold, this compound can serve as a bromine‑tagged fragment hit for subsequent structure‑guided optimization. The 3‑cyclopropyl group adds conformational restraint that can improve ligand efficiency (LE) relative to more flexible 3‑alkyl substituents.

Parallel Library Synthesis – Regioisomer‑Controlled SAR Exploration

Research groups conducting systematic SAR studies across the imidazo[1,5-a]pyridine scaffold require the precise 1‑bromo‑3‑cyclopropyl regioisomer to probe the C‑1 position while keeping the C‑3 cyclopropyl group constant. Using the 7‑bromo regioisomer (CAS 1514244-38-2) or the 1‑bromo‑3‑H analog (CAS 885275-80-9) would produce regioisomeric or truncated products that confound SAR interpretation. Evidence from Section 3 confirms these positional isomers are chemically and biologically non‑equivalent.

Quote Request

Request a Quote for 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.